rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans
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Overview
Description
rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans: is a synthetic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a chloropyrazine moiety and a cyclohexane ring substituted with diamine groups. It is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans typically involves multiple steps:
Formation of the Chloropyrazine Moiety: This step involves the chlorination of pyrazine using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized with diamine groups through a series of substitution reactions.
Coupling Reaction: The chloropyrazine moiety is then coupled with the functionalized cyclohexane ring under specific reaction conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Binding: It can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Manufacturing: It can be a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diamine: A similar compound without the dihydrochloride moiety.
N1-(6-bromopyrazin-2-yl)cyclohexane-1,4-diamine: A brominated analog.
N1-(6-fluoropyrazin-2-yl)cyclohexane-1,4-diamine: A fluorinated analog.
Uniqueness
rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans is unique due to its specific substitution pattern and the presence of the dihydrochloride moiety, which may influence its solubility, stability, and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-N-(6-chloropyrazin-2-yl)cyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.2ClH/c11-9-5-13-6-10(15-9)14-8-3-1-7(12)2-4-8;;/h5-8H,1-4,12H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIPAJYTUYDSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=CN=CC(=N2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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